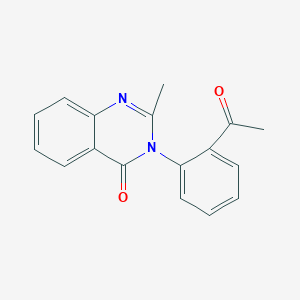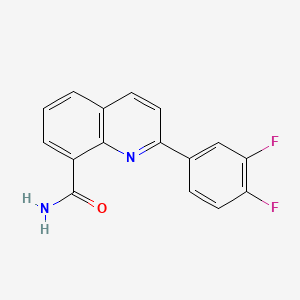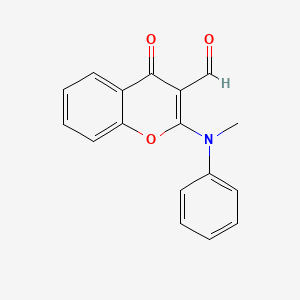
4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a methyl(phenyl)amino group and a carbaldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with aniline derivatives under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid
Reduction: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-methanol
Substitution: Various substituted chromene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromene core structure
Wirkmechanismus
The mechanism of action of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(phenylamino)-4-oxo-4H-chromene-3-carbaldehyde
- 2-(methylamino)-4-oxo-4H-chromene-3-carbaldehyde
- 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid
Uniqueness
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both a methyl(phenyl)amino group and a carbaldehyde group on the chromene core. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
445291-56-5 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-(N-methylanilino)-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-18(12-7-3-2-4-8-12)17-14(11-19)16(20)13-9-5-6-10-15(13)21-17/h2-11H,1H3 |
InChI-Schlüssel |
PIJHGNHIUDHMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
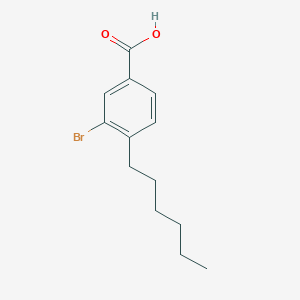
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)


![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
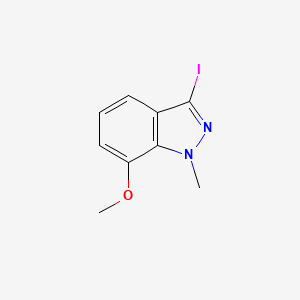
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
